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Compound of Interest

Compound Name:
Cyclopropylboronic acid pinacol

ester

Cat. No.: B144988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety

data, and key applications of Cyclopropylboronic acid pinacol ester (CAS 126689-01-8), a

versatile reagent in modern organic synthesis with significant relevance to drug discovery.

Chemical and Physical Properties
Cyclopropylboronic acid pinacol ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane, is a colorless to brown liquid. It is a key building block in organic

chemistry, particularly valued for the introduction of the cyclopropyl moiety.
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Property Value Source(s)

CAS Number 126689-01-8 [1][2]

Molecular Formula C₉H₁₇BO₂ [1][2]

Molecular Weight 168.04 g/mol [1][2]

Appearance Colorless to brown liquid [3]

Boiling Point 146 °C [3][4][5][6]

Density 0.922 g/mL at 25 °C [4][6]

Refractive Index (n20/D) 1.433 [4][6]

Flash Point 40 °C (104 °F) [6][7]

Solubility Insoluble in water. [7]

Sensitivity Moisture sensitive. [4][7]

Safety Data
Cyclopropylboronic acid pinacol ester is a flammable liquid and requires careful handling in

a laboratory setting. Below is a summary of its key safety information.
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Hazard Category GHS Classification and Statements

Pictograms GHS02 (Flame)

Signal Word Warning

Hazard Statements

H226: Flammable liquid and vapor.[8] H315:

Causes skin irritation.[7] H319: Causes serious

eye irritation.[7] H335: May cause respiratory

irritation.[7]

Precautionary Statements

P210: Keep away from heat, hot surfaces,

sparks, open flames and other ignition sources.

No smoking.[8] P233: Keep container tightly

closed.[8] P280: Wear protective

gloves/protective clothing/eye protection/face

protection.[5] P303+P361+P353: IF ON SKIN

(or hair): Take off immediately all contaminated

clothing. Rinse skin with water/shower.[8]

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[9]

Storage

Store in a well-ventilated place. Keep cool.[10]

Store in a refrigerator under an inert

atmosphere.[3][4]

Applications in Organic Synthesis
Cyclopropylboronic acid pinacol ester is a valuable reagent in a variety of organic

transformations, most notably in palladium-catalyzed cross-coupling reactions and as a

cyclopropylating agent.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

Cyclopropylboronic acid pinacol ester serves as an effective coupling partner for the

introduction of a cyclopropyl group onto aromatic and heteroaromatic systems.[11] This
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reaction is widely used in the synthesis of complex molecules, including active pharmaceutical

ingredients.[11]

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide

with Cyclopropylboronic acid pinacol ester.

Materials:

Aryl halide (1.0 equiv)

Cyclopropylboronic acid pinacol ester (1.2 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

Water (if using a biphasic system)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add the aryl halide, Cyclopropylboronic acid pinacol ester, palladium

catalyst, and base.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the anhydrous solvent (and water, if applicable) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

cyclopropyl-substituted aromatic compound.

// Nodes ArylHalide [label="Aryl Halide\n(R-X)"]; CyclopropylBoronicEster

[label="Cyclopropylboronic Acid\nPinacol Ester"]; Pd0 [label="Pd(0) Catalyst"]; Base

[label="Base"]; Solvent [label="Solvent"]; OxidativeAddition [label="Oxidative\nAddition",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylPdII [label="Aryl-Pd(II)-X"];

Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; ArylCyclopropylPdII [label="Aryl-Cyclopropyl-Pd(II)"];

ReductiveElimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Product [label="Aryl-Cyclopropyl\nProduct", shape=box, style="filled,

rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ArylHalide -> OxidativeAddition; Pd0 -> OxidativeAddition; OxidativeAddition ->

ArylPdII; ArylPdII -> Transmetalation; CyclopropylBoronicEster -> Transmetalation; Base ->

Transmetalation; Transmetalation -> ArylCyclopropylPdII; ArylCyclopropylPdII ->

ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0

[style=dashed, label="Catalyst\nRegeneration"]; }

Suzuki-Miyaura Coupling Catalytic Cycle

Synthesis of 5-Lipoxygenase Activating Protein (FLAP)
Inhibitors
Cyclopropylboronic acid pinacol ester is a crucial intermediate in the synthesis of inhibitors

of the 5-lipoxygenase activating protein (FLAP).[9][12] FLAP is a key protein in the biosynthesis

of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and

allergic rhinitis.[4][7] By inhibiting FLAP, the production of leukotrienes can be reduced, offering

a therapeutic strategy for these conditions.

The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell

membrane. The enzyme 5-lipoxygenase (5-LOX), with the assistance of FLAP, converts

arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to other

leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are
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potent mediators of inflammation.[6][7][13] FLAP inhibitors block this pathway at an early stage,

preventing the formation of all downstream leukotrienes.

// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

FLAP [label="5-Lipoxygenase\nActivating Protein (FLAP)", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; FiveLOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A₄ (LTA₄)",

fillcolor="#FBBC05", fontcolor="#202124"]; LTA4Hydrolase [label="LTA₄ Hydrolase",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4Synthase [label="LTC₄

Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene

B₄ (LTB₄)", fillcolor="#FBBC05", fontcolor="#202124"]; CysLTs [label="Cysteinyl

Leukotrienes\n(LTC₄, LTD₄, LTE₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation

[label="Inflammation", shape=box, style="filled, rounded", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> LTA4 [label=" 5-LOX"]; FLAP -> LTA4 [label=" assists",

style=dashed]; LTA4 -> LTB4 [label=" LTA₄ Hydrolase"]; LTA4 -> CysLTs [label=" LTC₄

Synthase"]; LTB4 -> Inflammation; CysLTs -> Inflammation; }

Leukotriene Biosynthesis Pathway

This reaction is a key step in the synthesis of certain FLAP inhibitors and other biologically

active molecules. The following is a general procedure.[8]

Materials:

Thiophenol (1.0 equiv)

Cyclopropylboronic acid (1.5 equiv)

Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

Pyridine (2.0 equiv)

Molecular sieves (4 Å)

Anhydrous solvent (e.g., 1,4-dioxane)
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Procedure:

To an oven-dried reaction tube, add the thiophenol, cyclopropylboronic acid, copper(II)

acetate, and powdered 4 Å molecular sieves.

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

Add the anhydrous solvent and pyridine via syringe.

Seal the tube and heat the reaction mixture to 100 °C for the required time (typically 18

hours).

After cooling to room temperature, filter the reaction mixture through a pad of Celite,

washing with an organic solvent (e.g., ethyl acetate).

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

corresponding aryl cyclopropyl sulfide.

Conclusion
Cyclopropylboronic acid pinacol ester (CAS 126689-01-8) is a highly valuable and versatile

reagent in organic synthesis. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura

coupling and its crucial role in the synthesis of medicinally relevant compounds, such as FLAP

inhibitors, underscore its importance for researchers in both academic and industrial settings.

The information provided in this guide offers a solid foundation for its safe handling,

understanding its properties, and implementing its use in various synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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